Cas no 6498-02-8 (Ethyl 1,2,4-triazine-3-carboxylate)

Ethyl 1,2,4-triazine-3-carboxylate is a heterocyclic compound featuring a triazine core functionalized with an ester group. This structure imparts versatility in synthetic applications, particularly as a building block in medicinal chemistry and agrochemical research. Its reactive carboxylate moiety enables facile derivatization, making it valuable for constructing more complex molecular architectures. The compound exhibits stability under standard handling conditions, ensuring reliable performance in reactions such as nucleophilic substitutions or cyclizations. Its well-defined chemical properties and compatibility with diverse reaction conditions make it a practical intermediate for developing pharmaceuticals, ligands, and specialty chemicals. The product is typically supplied with high purity, ensuring consistency in research and industrial applications.
Ethyl 1,2,4-triazine-3-carboxylate structure
6498-02-8 structure
Product Name:Ethyl 1,2,4-triazine-3-carboxylate
CAS No:6498-02-8
MF:C6H7N3O2
MW:153.138680696487
MDL:MFCD10566533
CID:884394
PubChem ID:12559180
Update Time:2025-05-20

Ethyl 1,2,4-triazine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 1,2,4-triazine-3-carboxylate
    • DTXSID60502535
    • 1,2,4-triazine-3-carboxylic acid ethyl ester
    • Ethyl1,2,4-triazine-3-carboxylate
    • MFCD10566533
    • SCHEMBL16651751
    • BSPOWIFCNQWLIQ-UHFFFAOYSA-N
    • CS-D0138
    • AB56211
    • TS-00069
    • DB-311366
    • 6498-02-8
    • SY242551
    • AKOS006304082
    • ETHYL [1,2,4]TRIAZINE-3-CARBOXYLATE
    • MDL: MFCD10566533
    • Inchi: 1S/C6H7N3O2/c1-2-11-6(10)5-7-3-4-8-9-5/h3-4H,2H2,1H3
    • InChI Key: BSPOWIFCNQWLIQ-UHFFFAOYSA-N
    • SMILES: O(C(C1N=NC=CN=1)=O)CC

Computed Properties

  • Exact Mass: 153.053826475g/mol
  • Monoisotopic Mass: 153.053826475g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 140
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.3
  • Topological Polar Surface Area: 65Ų

Experimental Properties

  • Color/Form: Yellow to Brown Solid
  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 278.0±23.0 °C at 760 mmHg
  • Flash Point: 121.9±22.6 °C
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

Ethyl 1,2,4-triazine-3-carboxylate Security Information

Ethyl 1,2,4-triazine-3-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
AstaTech
67096-0.25/G
ETHYL [1,2,4]TRIAZINE-3-CARBOXYLATE
6498-02-8 97%
0.25/G
$243 2022-06-01
AstaTech
67096-1/G
ETHYL [1,2,4]TRIAZINE-3-CARBOXYLATE
6498-02-8 97%
1/G
$608 2022-06-01
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD263339-100mg
Ethyl 1,2,4-triazine-3-carboxylate
6498-02-8 95%
100mg
¥735.0 2024-04-18
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD263339-250mg
Ethyl 1,2,4-triazine-3-carboxylate
6498-02-8 95%
250mg
¥1098.0 2024-04-18
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD263339-1g
Ethyl 1,2,4-triazine-3-carboxylate
6498-02-8 95%
1g
¥2525.0 2024-04-18
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD263339-5g
Ethyl 1,2,4-triazine-3-carboxylate
6498-02-8 95%
5g
¥6909.0 2024-04-18
Ambeed
A297403-100mg
Ethyl 1,2,4-triazine-3-carboxylate
6498-02-8 95%
100mg
$84.0 2025-04-18
Ambeed
A297403-250mg
Ethyl 1,2,4-triazine-3-carboxylate
6498-02-8 95%
250mg
$139.0 2025-04-18
Ambeed
A297403-1g
Ethyl 1,2,4-triazine-3-carboxylate
6498-02-8 95%
1g
$290.0 2025-04-18
Ambeed
A297403-5g
Ethyl 1,2,4-triazine-3-carboxylate
6498-02-8 95%
5g
$860.0 2025-04-18

Ethyl 1,2,4-triazine-3-carboxylate Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:6498-02-8)Ethyl 1,2,4-triazine-3-carboxylate
Order Number:A923738
Stock Status:in Stock
Quantity:5g/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 14:37
Price ($):1520.0/304.0
Email:sales@amadischem.com

Ethyl 1,2,4-triazine-3-carboxylate Related Literature

Additional information on Ethyl 1,2,4-triazine-3-carboxylate

Exploring Ethyl 1,2,4-triazine-3-carboxylate (CAS No. 6498-02-8): Properties, Applications, and Market Insights

Ethyl 1,2,4-triazine-3-carboxylate (CAS No. 6498-02-8) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This heterocyclic compound, featuring a triazine core and an ester functional group, serves as a versatile building block in synthetic chemistry. With the growing demand for novel drug candidates and crop protection agents, researchers are increasingly exploring the potential of 1,2,4-triazine derivatives like this ethyl ester.

The molecular structure of Ethyl 1,2,4-triazine-3-carboxylate combines the electron-deficient triazine ring with the reactive carboxylate ester, making it particularly valuable for constructing more complex molecular architectures. Recent studies highlight its role as a precursor in the synthesis of various biologically active compounds, especially in developing new antimicrobial agents and kinase inhibitors. The compound's CAS number 6498-02-8 has become a frequent search term among medicinal chemists looking for innovative heterocyclic scaffolds.

In pharmaceutical applications, Ethyl 1,2,4-triazine-3-carboxylate demonstrates remarkable potential as an intermediate for drug discovery programs. The triazine moiety is known to interact with various biological targets, and the ester group provides an excellent handle for further chemical modifications. Current research trends show particular interest in its use for developing anticancer compounds and central nervous system (CNS) drugs, aligning with the global focus on these therapeutic areas.

The agrochemical sector has also recognized the value of 6498-02-8 as a key intermediate for crop protection chemicals. Triazine derivatives have historically played crucial roles in herbicide development, and this ethyl ester derivative offers new possibilities for creating more selective and environmentally friendly pest control agents. With increasing regulatory pressures on conventional pesticides, researchers are actively investigating novel triazine-based solutions.

From a synthetic chemistry perspective, Ethyl 1,2,4-triazine-3-carboxylate presents interesting reactivity patterns that make it valuable for heterocyclic chemistry and medicinal chemistry applications. The compound can undergo various transformations, including nucleophilic substitutions at different positions of the triazine ring and modifications of the ester functionality. These properties have made CAS 6498-02-8 a subject of numerous scientific publications and patent applications.

The market for 1,2,4-triazine derivatives has shown steady growth, driven by pharmaceutical and agrochemical demands. Suppliers of Ethyl 1,2,4-triazine-3-carboxylate have reported increased inquiries, particularly from research institutions and specialty chemical manufacturers. The compound's price per gram and bulk availability are common search queries, reflecting commercial interest in this chemical building block.

Quality control aspects of 6498-02-8 are crucial for research applications. Analytical methods such as HPLC purity testing and spectroscopic characterization (including NMR and mass spectrometry) are essential for ensuring the compound meets research-grade standards. These quality parameters significantly influence the research outcomes when using this intermediate in synthetic pathways.

Environmental and safety considerations for Ethyl 1,2,4-triazine-3-carboxylate follow standard laboratory chemical handling protocols. While not classified as highly hazardous, proper chemical storage conditions and personal protective equipment are recommended when working with this compound. Material safety data sheets (MSDS) for CAS 6498-02-8 provide detailed handling instructions that researchers frequently search for.

Future research directions for 1,2,4-triazine chemistry may explore the development of more sustainable synthetic routes to compounds like Ethyl 1,2,4-triazine-3-carboxylate. Green chemistry approaches, including catalytic methods and solvent optimization, could enhance the synthetic efficiency and reduce the environmental impact of producing this valuable intermediate.

The intellectual property landscape surrounding triazine derivatives continues to evolve, with CAS 6498-02-8 appearing in various patent applications. Companies active in pharmaceutical innovation and agrochemical development are protecting novel synthetic methods and applications of this compound class, indicating its commercial potential.

For researchers considering Ethyl 1,2,4-triazine-3-carboxylate for their projects, understanding its chemical reactivity and synthetic applications is essential. Literature reviews of 6498-02-8 reveal its use in diverse contexts, from medicinal chemistry to materials science, demonstrating the broad utility of this heterocyclic building block.

In conclusion, Ethyl 1,2,4-triazine-3-carboxylate (CAS No. 6498-02-8) represents an important compound at the intersection of drug discovery, agrochemical research, and heterocyclic chemistry. Its unique structural features and versatile reactivity continue to inspire innovative applications across multiple scientific disciplines, making it a compound worth watching in chemical research and development.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:6498-02-8)Ethyl 1,2,4-triazine-3-carboxylate
A923738
Purity:99%/99%
Quantity:5g/1g
Price ($):1520.0/304.0
Email